3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene)
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Overview
Description
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) is a complex organic compound featuring a cyclopentadiene core linked to two 5-chloro-2-methylthiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) typically involves the following steps:
Formation of the Cyclopentadiene Core: The cyclopentadiene core can be synthesized through the hydrogenation of 2-cyclopentene-1,4-dione using zinc/acetic acid.
Attachment of Thiophene Groups: The 5-chloro-2-methylthiophene groups are then attached to the cyclopentadiene core through a series of substitution reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene groups to thiol groups.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) has several scientific research applications:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-diene: A simpler compound with a similar cyclopentadiene core.
5-Methylcyclopenta-1,3-diene: A methyl-substituted derivative of cyclopentadiene.
1,3-Cyclopentanedione: Another cyclopentadiene derivative with different functional groups.
Uniqueness
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) is unique due to the presence of both the cyclopentadiene core and the 5-chloro-2-methylthiophene groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
915951-91-6 |
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Molecular Formula |
C15H12Cl2S2 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
5-chloro-3-[2-(5-chloro-2-methylthiophen-3-yl)cyclopenta-1,3-dien-1-yl]-2-methylthiophene |
InChI |
InChI=1S/C15H12Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
YSDOCOFYECLGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C2=C(C=CC2)C3=C(SC(=C3)Cl)C |
Origin of Product |
United States |
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